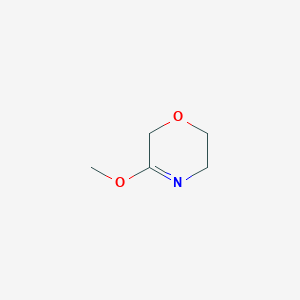

5-methoxy-3,6-dihydro-2H-oxazine

Description

Properties

IUPAC Name |

5-methoxy-3,6-dihydro-2H-1,4-oxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-7-5-4-8-3-2-6-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRWGEPHOPCAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18596-80-0 | |

| Record name | 5-methoxy-3,6-dihydro-2H-oxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3,6-dihydro-2H-oxazine can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a nitroso compound, with a conjugated diene in a Diels-Alder reaction . This method allows for the formation of the oxazine ring with high regio- and stereoselectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-methoxy-3,6-dihydro-2H-oxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methoxy-3,6-dihydro-2H-oxazine derivatives have been investigated for their potential as pharmaceutical agents. Research indicates that these compounds can exhibit various biological activities, including anti-cancer properties.

Anti-Cancer Activity

A study evaluated the anti-proliferative effects of this compound derivatives against several cancer cell lines. The results demonstrated varying degrees of cell growth inhibition:

| Compound | MIA PaCa-2 (%) | MDA-MB-231 (%) | PC-3 (%) |

|---|---|---|---|

| 5a | 21 ± 4.5 | 9.1 ± 3.8 | 13 ± 0.5 |

| 5b | 30 ± 8.6 | 15 ± 0.9 | 0.8 ± 2.2 |

| 5c | 26 ± 3.9 | 44 ± 2.1 | 2.2 ± 0.9 |

| 11a | 91 ± 1.1 | 42 ± 11 | 11 ± 2.5 |

These findings suggest that modifications on the oxazine ring can significantly enhance anti-cancer activity, particularly with electron-donating groups such as methoxy substituents .

Synthetic Applications

The versatility of the oxazine ring allows it to serve as a building block in organic synthesis, particularly in the formation of more complex structures.

Synthesis of Heterocycles

This compound can participate in cycloaddition reactions to form bicyclic structures, such as isoxazolidines and other heterocycles. These reactions are characterized by regioselectivity and stereoselectivity, making them valuable for synthesizing compounds with specific configurations .

Hydroboration/Oxidation Protocols

Research has shown that oxazine derivatives can be hydroxylated using hydroboration/oxidation protocols, yielding highly functionalized tetrahydro-2H-oxazine derivatives with potential biological activity . The success of these reactions often depends on the relative configuration of the starting materials and the presence of additives.

Inhibition Studies on Phosphoinositide Kinases

Another study explored the use of dihydrobenzo-oxazine derivatives as candidate drugs targeting phosphoinositide kinases (PI3Ks). These compounds exhibited metabolic stability and suitable pharmacokinetics, demonstrating their potential for drug development .

Mechanism of Action

The mechanism of action of 5-methoxy-3,6-dihydro-2H-oxazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benzo-Fused Oxazine Derivatives

Several benzo-fused oxazines share structural similarities with 5-methoxy-3,6-dihydro-2H-oxazine, differing primarily in aromatic ring fusion and substituent positions (Table 1).

Table 1: Structural Comparison with Benzo-Fused Oxazines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features | Similarity Score* |

|---|---|---|---|---|---|

| This compound | 18596-80-0 | C₅H₉NO₂ | 115.13 | Non-aromatic oxazine, methoxy | Reference |

| 5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 26021-57-8 | C₉H₁₁NO₂ | 165.19 | Benzo-fused, methoxy | 0.93 |

| 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 5735-53-5 | C₈H₉NO₂ | 151.16 | Benzo-fused, hydroxyl (-OH) | 0.87 |

| 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 177210-33-2 | C₉H₁₁NO₂ | 165.19 | Benzo-fused, methoxy at 7-position | 0.85 |

*Similarity scores based on Tanimoto indices (structural fingerprint comparison) .

Key Observations :

Heterocyclic Variants: Oxadiazines and Thiazines

Table 2: Comparison with Heterocyclic Variants

Key Differences :

- Heteroatoms : Oxadiazines (N,N,O) and thiazines (S,N) exhibit distinct electronic properties compared to oxazines (O,N), influencing their interactions in biological systems .

- Synthetic Routes : 1,2,5-Oxadiazines are synthesized via cyclization of hydrazones under acidic conditions , whereas thiazines often require sulfur-containing precursors . The target compound’s synthesis remains undocumented in the provided evidence.

Biological Activity

5-Methoxy-3,6-dihydro-2H-oxazine is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

This compound features a six-membered heterocyclic ring that includes one nitrogen and one oxygen atom. Its structure is pivotal in determining its chemical reactivity and biological interactions. The methoxy group enhances its lipophilicity, potentially influencing its ability to permeate biological membranes.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor functions, leading to various pharmacological effects. Research indicates that compounds with similar oxazine structures can exhibit neuroprotective effects, anti-inflammatory properties, and antimicrobial activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antimicrobial action.

Neuroprotective Effects

Research has indicated potential neuroprotective effects associated with this compound. In vitro studies have shown that the compound can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The compound appears to induce apoptosis in these cells, which is a critical mechanism for cancer treatment .

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions using aminoacetaldehyde derivatives. This method allows for the efficient production of the compound with high yields. Its applications extend beyond research into potential therapeutic uses in pharmaceuticals, particularly as a lead compound for drug development targeting microbial infections and cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methoxy-3,6-dihydro-2H-oxazine, and what intermediates are critical for its preparation?

- Methodological Answer : The Bischler-Napieralski reaction is a viable route for synthesizing oxazine derivatives. For instance, cyclization of appropriately substituted precursors (e.g., β-arylethylamides) under acidic conditions can yield the oxazine core. Building blocks such as 5-(piperazin-1-yl)-3,6-dihydro-2H-oxazine ( ) highlight the importance of nitrogen-containing intermediates. Key steps include temperature control (e.g., reflux in POCl₃) and purification via column chromatography. HRMS and elemental analysis are essential for confirming molecular integrity .

Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify the methoxy group (δ ~3.3 ppm for ) and dihydro-oxazine ring protons (δ 4.0–5.5 ppm).

- HRMS : Confirm molecular weight (e.g., C₆H₁₁NO₂ requires m/z 129.0790 for [M+H]⁺). Discrepancies between calculated and experimental values (e.g., ±0.002 amu) indicate purity issues .

- HPLC : Utilize reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% preferred).

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability is affected by:

- Temperature : Store at < -20°C to prevent ring-opening or oxidation ( recommends similar compounds be stored below -20°C).

- Moisture : Use desiccants in sealed containers to avoid hydrolysis of the oxazine ring.

- Light : Amber vials reduce photodegradation risks. Conduct accelerated stability studies (40°C/75% RH for 6 months) to model degradation pathways .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis of this compound derivatives?

- Methodological Answer : Stereocontrol at the 3,6-dihydro positions is challenging due to conformational flexibility. Strategies include:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to induce asymmetry.

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh) for hydrogenation or cyclization steps. demonstrates stereoselective synthesis of imidazo-triazolones, which share similar heterocyclic complexity .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-2 vs. C-5 reactivity).

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO or THF) to predict reaction pathways. highlights computational-experimental validation for related compounds, where deviations >0.5% in bond angles suggest steric hindrance .

Q. How can contradictory pharmacological data for this compound derivatives across studies be resolved?

- Methodological Answer : Contradictions often stem from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times.

- Metabolite Interference : Use isotopic labeling (e.g., - or -tags) to track parent compounds vs. metabolites ( ).

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, as emphasized in .

Q. What advanced analytical techniques are required to detect trace impurities in this compound samples?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for impurities <0.1%. Isotopically labeled internal standards (e.g., -analogues) improve quantification accuracy ( ).

- X-ray Crystallography : Resolve structural ambiguities caused by polymorphic forms or solvates.

- GC-FID : Detect volatile byproducts (e.g., residual solvents) with detection limits of ~1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.